![molecular formula C18H27ClN4O2 B10976941 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(diethylamino)propan-2-yl]furan-2-carboxamide](/img/structure/B10976941.png)
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(diethylamino)propan-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and dimethyl group, a furan ring, and a diethylamino group
Preparation Methods
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-2-FURAMIDE involves multiple steps, typically starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The chloro and dimethyl groups are introduced through electrophilic substitution reactions. The furan ring is then attached via a nucleophilic substitution reaction, followed by the introduction of the diethylamino group through an amination reaction. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include furanones, pyrazolines, and substituted pyrazoles.
Scientific Research Applications
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The chloro and dimethyl groups can enhance the compound’s binding affinity and selectivity. The diethylamino group can influence the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
3,5-Dimethyl-1H-pyrazole: Lacks the chloro and furan groups, making it less complex.
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the furan and diethylamino groups.
N-(2-Diethylaminoethyl)-2-furamide: Lacks the pyrazole ring. Compared to these compounds, 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring with chloro and dimethyl substitutions, a furan ring, and a diethylamino group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27ClN4O2 |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[1-(diethylamino)propan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H27ClN4O2/c1-6-22(7-2)10-12(3)20-18(24)16-9-8-15(25-16)11-23-14(5)17(19)13(4)21-23/h8-9,12H,6-7,10-11H2,1-5H3,(H,20,24) |
InChI Key |
DOZWXZRDXOWWPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)NC(=O)C1=CC=C(O1)CN2C(=C(C(=N2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976862.png)
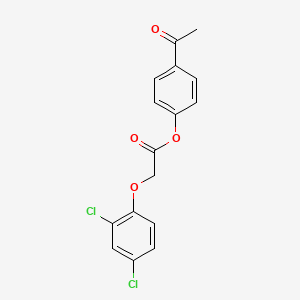
![2-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10976869.png)

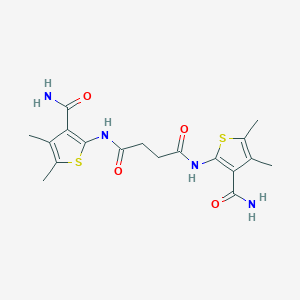
![4-chloro-1,5-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10976898.png)
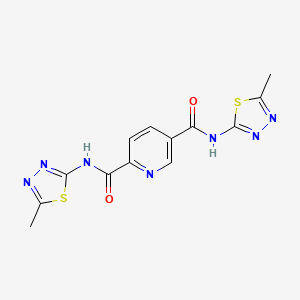
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide](/img/structure/B10976912.png)
![N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide](/img/structure/B10976913.png)

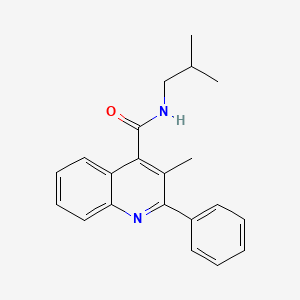
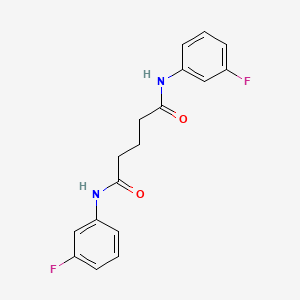
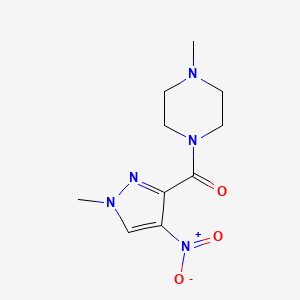
![Methyl 3-{[(4-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10976943.png)
